molecular formula C11H10N2O4 B8371369 N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

Cat. No.: B8371369
M. Wt: 234.21 g/mol
InChI Key: FUQGXFRTLBWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit a range of biological activities:

  • Anticancer Activity : Research indicates that compounds similar to this compound display significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, a related compound showed an IC50 value of 10.56 μM against HepG2 cells, suggesting strong anti-proliferative properties .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial effects, inhibiting growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.

Chemical Biology

The compound serves as a probe in biochemical studies due to its reactive functional groups. It can interact with enzymes and receptors, providing insights into biological pathways. For example, molecular docking studies have shown that modifications to the nitro group can enhance binding affinities to specific enzyme targets .

Materials Science

This compound is also explored as a building block for advanced materials, including organic semiconductors and polymers. Its unique structure allows for the synthesis of materials with tailored electronic properties.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines:

CompoundCell LineIC50 (μM)Reference Year
Derivative AMCF7 (Breast Cancer)152023
Derivative BHepG2 (Liver Cancer)10.56 ± 1.142016

These findings indicate promising avenues for further drug development targeting cancer.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity of related compounds:

CompoundTarget OrganismMIC (µg/mL)Reference Year
Compound CStaphylococcus aureus322024
Compound DEscherichia coli642024

This data highlights the potential of these compounds as therapeutic agents against bacterial infections.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reaction Conditions :

Reagent/CatalystSolventTemperatureYieldReference
H₂/Pd-CEthanol25°C85%
SnCl₂/HClEtOH60°C72%

The resulting amine (5-acetamido-6-aminoindan-1-one) serves as a precursor for further functionalization, such as diazotization or coupling reactions.

Amide Hydrolysis

The acetamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Reaction Pathways :

  • Acidic Hydrolysis :
    AcetamideHCl/H2OCarboxylic Acid\text{Acetamide}\xrightarrow{HCl/H_2O}\text{Carboxylic Acid}

    Conditions: 6M HCl, reflux (110°C), 4 h.
    Yield: ~68% (isolated as white precipitate).

  • Basic Hydrolysis :
    AcetamideNaOH/H2OAmine\text{Acetamide}\xrightarrow{NaOH/H_2O}\text{Amine}

    Conditions: 2M NaOH, 80°C, 2 h.
    Yield: ~60%.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs electrophiles to meta positions. Example reactions include:

Nitration

Further nitration occurs at position 4 (meta to nitro group):
Conditions :

  • HNO₃/H₂SO₄, 0–5°C, 2 h.

  • Yield: 55% (1,4,6-trinitroindan-5-yl acetamide).

Sulfonation

Conditions :

  • Fuming H₂SO₄, 50°C, 3 h.

  • Yield: 48% (5-acetamido-6-nitroindan-1-sulfonic acid).

Nucleophilic Substitution

While the nitro group reduces ring activation, bromination at position 7 (para to acetamide) is feasible:

Bromination :
Br2/FeBr3DCM5 Acetamido 6 nitro 7 bromoindan 1 one\text{Br}_2/\text{FeBr}_3\xrightarrow{\text{DCM}}\text{5 Acetamido 6 nitro 7 bromoindan 1 one}

  • Yield: 40%.

  • Mechanism: Electrophilic attack facilitated by FeBr₃.

Cyclization Reactions

The indanone scaffold participates in cyclization to form fused heterocycles.

Example :
Reaction with thiourea in ethanol under reflux forms a thiazole ring fused to the indanone structure.

  • Yield: 35%.

  • Application: Enhances bioactivity in antimicrobial testing.

Oxidation and Reduction of the Ketone

The 1-oxo group undergoes redox reactions:

ReactionReagentProductYield
ReductionNaBH₄/MeOH5-Acetamido-6-nitroindan-1-ol50%
OxidationKMnO₄/H⁺5-Acetamido-6-nitroindan-1-oic acid45%

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling at brominated positions (if present):

  • Catalyst: Pd(PPh₃)₄

  • Conditions: K₂CO₃, DMF/H₂O, 80°C.

  • Applications: Synthesis of biaryl derivatives for drug discovery.

Key Research Findings

  • Antimicrobial Activity : Derivatives from nitro reduction and amide hydrolysis show enhanced activity against Bacillus subtilis (MIC: 8 µg/mL) .

  • Anti-inflammatory Potential : Acetamide analogs inhibit COX-2 with IC₅₀ values of 12–18 µM.

  • Stability : The compound is stable under ambient conditions but degrades in strong UV light (t₁/₂: 4 h).

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14)

InChI Key

FUQGXFRTLBWXAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of CrO3 (26.5 g) in a mixture of 15 ml of H2O and 235 ml of AcOH was prepared by sonicating the suspension for 45 min. The resulting solution was added dropwise to a cooled solution of N-(6-nitro-indan-5-yl)-acetamide (22 g, 0.1 mol) in Ac20 (2.5 L) while maintaining the temperature between 15-20° C. After the addition was completed, the mixture was stirred at 25° C. overnight, poured into 10 L of water, and stirred for 1 h. The solution was then extracted with two 2-L portions of CH2Cl2. The organic layers were combined, and concentrated to 500 ml, washed with two 50-ml portions of 10% NaOH followed by water, and then dried (Na2SO4). The solvent was removed, leaving a yellow powder (16 g, 75%), which was used for next step without further purification.
[Compound]
Name
CrO3
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.